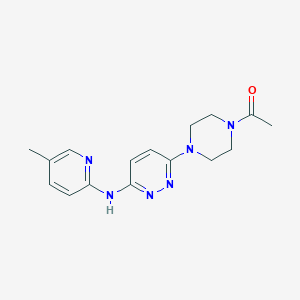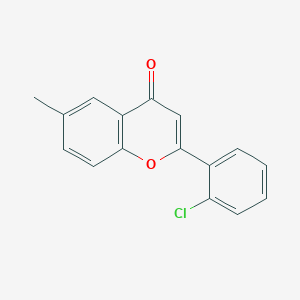![molecular formula C13H12N2O5S2 B5592207 ({[5-(aminocarbonyl)-3-thienyl]sulfonyl}amino)(phenyl)acetic acid](/img/structure/B5592207.png)
({[5-(aminocarbonyl)-3-thienyl]sulfonyl}amino)(phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[5-(aminocarbonyl)-3-thienyl]sulfonyl}amino)(phenyl)acetic acid is a useful research compound. Its molecular formula is C13H12N2O5S2 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.01876383 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chirality Assignment of Carboxylic Acids
Phenylacetylenes, including derivatives related to ({[5-(aminocarbonyl)-3-thienyl]sulfonyl}amino)(phenyl)acetic acid, have been utilized in the synthesis of polymers that can be used for chirality assignment of carboxylic acids. These polymers, particularly those bearing amino groups, exhibit induced circular dichroism (ICD) in the presence of optically active carboxylic and α-hydroxy acids. This property makes them valuable tools for determining the chirality of acids, which is crucial in various fields, including pharmaceuticals and material science (Yashima et al., 1997).
Carbonic Anhydrase Inhibition
Novel thiourea derivatives synthesized from different amino acids, which are structurally related to this compound, have been evaluated for their ability to inhibit carbonic anhydrase. These compounds exhibit competitive inhibition and could have implications in developing therapeutic agents for conditions where carbonic anhydrase activity needs to be modulated (Korkmaz et al., 2015).
Synthesis of Substituted 2(5H)-Furanones
Research involving the reaction of (phenylthio)acetic acid and its homologs has led to the development of a general method for synthesizing a variety of substituted α-phenylthio-γ-butyrolactones. These compounds are crucial intermediates in organic synthesis and have potential applications in pharmaceutical chemistry and material science (Iwai et al., 1977).
Ion Recognition and Sensory Applications
Thienyl and bithienyl amino acids, which share structural motifs with this compound, have been synthesized and tested for their ability to act as fluorescent probes and chemosensors. These compounds have shown potential in the recognition of biomedically relevant ions, highlighting their applications in developing new sensory materials and devices (Esteves et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[(5-carbamoylthiophen-3-yl)sulfonylamino]-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S2/c14-12(16)10-6-9(7-21-10)22(19,20)15-11(13(17)18)8-4-2-1-3-5-8/h1-7,11,15H,(H2,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGIHODLUXEBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-dimethyl-3-oxo-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decane-8-sulfonamide](/img/structure/B5592125.png)
![8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5592141.png)
![ethyl {[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5592145.png)

![4-{[2-(diethylamino)ethyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5592159.png)
![4-{2-[(4-methyl-2-nitrophenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5592163.png)
![1,9-dioxaspiro[5.5]undec-4-yl{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}amine](/img/structure/B5592191.png)
![6-({4-[2-fluoro-4-(methylsulfonyl)phenyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5592194.png)
![3-(cyanomethyl)-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5592195.png)
![4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5592201.png)
![(3R*,5R*)-N-[2-(3,4-dimethylphenoxy)ethyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5592205.png)
![3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5592208.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5592210.png)

